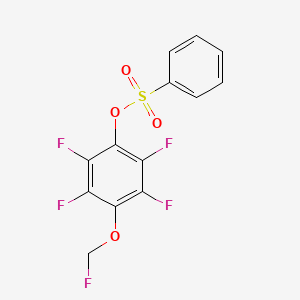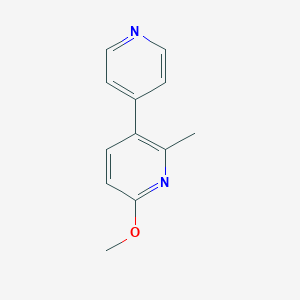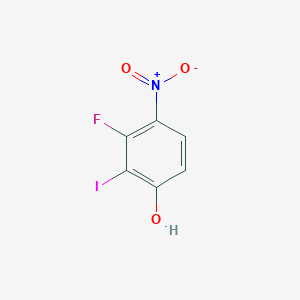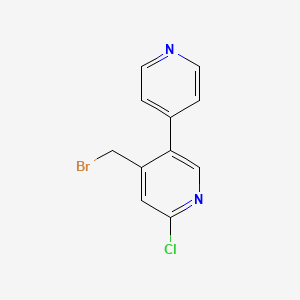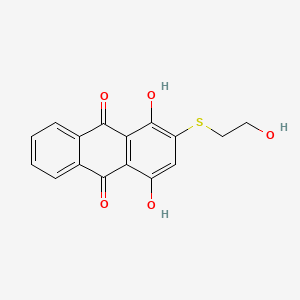
1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone: is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two hydroxyl groups and a hydroxyethylthio group attached to the anthraquinone core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the hydroxyethylthio group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反応の分析
Types of Reactions: 1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl and hydroxyethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye and pigment industries .
科学的研究の応用
1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The presence of hydroxyl and hydroxyethylthio groups enhances its ability to form hydrogen bonds and interact with biological targets .
類似化合物との比較
1,4-Dihydroxyanthraquinone: Lacks the hydroxyethylthio group, making it less versatile in chemical reactions.
2-Hydroxyethylthioanthraquinone: Lacks the hydroxyl groups, affecting its reactivity and biological activity.
1,4-Dihydroxy-2-methylanthraquinone: Substitutes the hydroxyethylthio group with a methyl group, altering its chemical and biological properties.
Uniqueness: Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
3319-54-8 |
|---|---|
分子式 |
C16H12O5S |
分子量 |
316.3 g/mol |
IUPAC名 |
1,4-dihydroxy-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5S/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,17-18,21H,5-6H2 |
InChIキー |
MEPIQIDDESKQAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


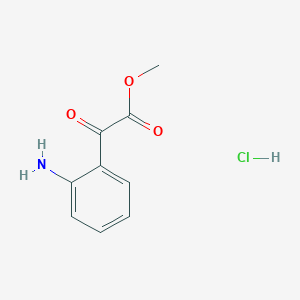
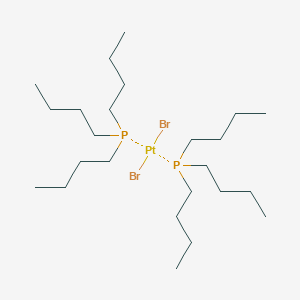


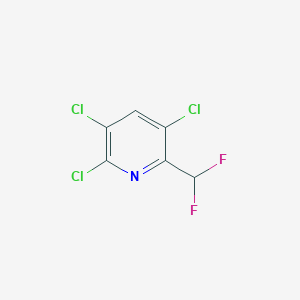

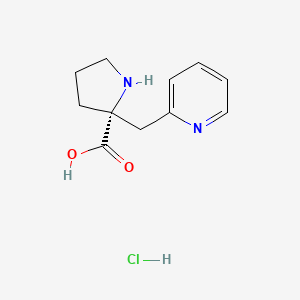
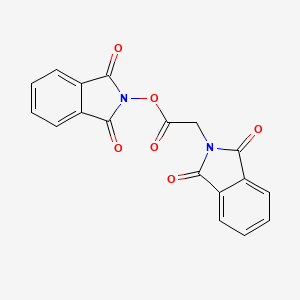
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)

